8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by its unique combination of a purine core with a piperidine and hexyl side chain, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Purine Core: This step involves the cyclization of appropriate precursors to form the purine ring system.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using 2-ethylpiperidine as a key reagent.
Attachment of the Hexyl Side Chain: The hexyl group is typically added via alkylation reactions, using hexyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Catalysis: Utilizing catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and hexyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione
- 7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Uniqueness
Compared to similar compounds, 8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H35N5O2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H35N5O2/c1-5-7-8-10-14-26-17(15-25-13-11-9-12-16(25)6-2)22-19-18(26)20(27)24(4)21(28)23(19)3/h16H,5-15H2,1-4H3 |
InChI Key |
RDOFFCDFDMKXHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC |
Origin of Product |
United States |
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